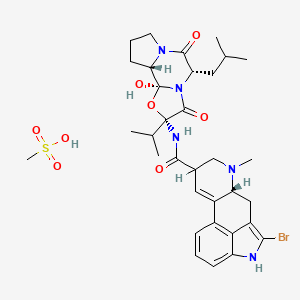

2-Bromo-alpha-ergocryptine methanesulfonate salt

概要

説明

準備方法

The synthesis of 2-Bromo-alpha-ergocryptine methanesulfonate salt involves several steps, starting from ergot alkaloids. The synthetic route typically includes bromination and subsequent methanesulfonation. The reaction conditions often involve the use of bromine and methanesulfonic acid under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反応の分析

2-Bromo-alpha-ergocryptine methanesulfonate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the bromine atom or other functional groups within the molecule.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

科学的研究の応用

Pharmacological Properties

Dopamine Agonism and Prolactin Inhibition

- Mechanism of Action : BrCr acts primarily as a D2 dopamine receptor agonist, which plays a crucial role in regulating prolactin secretion from the pituitary gland. Elevated levels of prolactin can lead to various disorders such as amenorrhea and galactorrhea. BrCr's ability to inhibit prolactin secretion makes it therapeutically valuable in treating these conditions .

Case Study: Treatment of Hyperprolactinemia

- A study involving female Yucatan miniature pigs demonstrated that daily administration of BrCr effectively induced hypoprolactinemia, confirming its role as a prolactin secretion inhibitor .

Clinical Applications

Treatment of Pituitary Adenomas

- Combination Therapy : Recent research has explored the synergistic effects of BrCr combined with other agents like artesunate (ART) in treating pituitary adenomas. The combination has shown to significantly reduce cell viability in GH3 and MMQ cell lines, indicating enhanced therapeutic potential .

| Treatment Combination | Cell Line | Viable Cell Reduction (%) |

|---|---|---|

| ART + BrCr | GH3 | 75 |

| ART + BrCr | MMQ | >75 |

This highlights the potential for BrCr as an adjunct therapy in managing specific types of tumors influenced by prolactin levels.

Research Applications

Animal Models

- BrCr has been extensively utilized in animal studies to investigate hormonal regulation and metabolic processes. For instance, in a study where mice were treated with BrCr, significant changes in lipid biosynthesis genes were observed, suggesting its role in metabolic regulation .

Table: Summary of Research Applications

Neuropharmacological Studies

Impact on Neurological Disorders

作用機序

The mechanism of action of 2-Bromo-alpha-ergocryptine methanesulfonate salt involves its role as a dopamine D2 receptor agonist. It binds to dopamine receptors, mimicking the action of dopamine and inhibiting the release of prolactin. This modulation of dopamine receptors helps in the treatment of Parkinson’s disorder and other conditions . Additionally, the compound modulates beta cells of the pancreas, reducing insulin hypersecretion and improving the metabolic profile in type 2 diabetes patients .

類似化合物との比較

2-Bromo-alpha-ergocryptine methanesulfonate salt is unique due to its specific structure and mechanism of action. Similar compounds include:

Cabergoline: Another dopamine receptor agonist used for similar medical conditions.

Pergolide: Used in the treatment of Parkinson’s disorder and has a similar mechanism of action.

Lisuride: An ergot derivative with dopamine agonist properties.

These compounds share similarities in their therapeutic applications but differ in their chemical structures and specific receptor affinities, making this compound unique in its own right.

生物活性

2-Bromo-alpha-ergocryptine methanesulfonate salt, commonly known as bromocriptine, is a semi-synthetic derivative of ergot alkaloids. It is primarily recognized for its dopaminergic activity, particularly as a D2 receptor agonist. This compound has garnered attention for its potential therapeutic applications in various medical conditions, including Parkinson's disease, hyperprolactinemia, and certain types of tumors. This article explores the biological activity of bromocriptine, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

- Empirical Formula : C₃₂H₄₀BrN₅O₅·CH₄SO₃

- Molecular Weight : 750.70 g/mol

- CAS Number : 22260-51-1

Bromocriptine acts primarily as a selective D2 dopamine receptor agonist. Its mechanism includes:

- Dopamine Receptor Activation : Bromocriptine stimulates D2 receptors, leading to decreased prolactin secretion from the pituitary gland, which is beneficial in treating prolactinomas.

- Inhibition of Growth Hormone Secretion : It has been shown to reduce growth hormone levels in patients with acromegaly by acting on the hypothalamic-pituitary axis.

- Neuroprotective Effects : In Parkinson's disease models, bromocriptine exhibits neuroprotective properties by enhancing dopaminergic activity and reducing oxidative stress.

Biological Activities

Bromocriptine has been studied for various biological activities:

1. Antiproliferative Effects

Research indicates that bromocriptine can inhibit cell proliferation in certain tumor cell lines:

- A study demonstrated that the combination of bromocriptine with artesunate significantly reduced cell viability in GH3 and MMQ pituitary adenoma cells by over 75%, indicating a synergistic effect that enhances apoptosis (p < 0.01) .

2. Effects on Lipid Metabolism

Bromocriptine has been shown to influence lipid metabolism:

- In vivo studies indicated that bromocriptine administration led to changes in lipid biosynthesis gene expression, suggesting a role in metabolic regulation .

3. Antimicrobial Activity

Some studies have suggested potential antimicrobial properties:

- Preliminary investigations indicated that bromocriptine may exhibit inhibitory effects against specific bacterial strains, although further studies are needed to elucidate these mechanisms .

Case Studies and Research Findings

Several case studies highlight the clinical applications and biological effects of bromocriptine:

特性

IUPAC Name |

(6aR)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18?,23-,24+,25+,31-,32+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJMTMIRQRDZMT-NEKRQHSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)C4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44BrN5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。